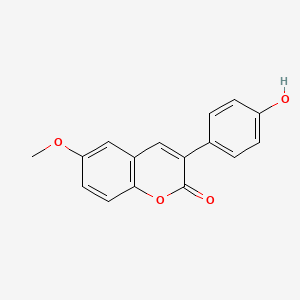

3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hydroxyphenyl group at the 3-position and a methoxy group at the 6-position of the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one typically involves the condensation of 4-hydroxybenzaldehyde with 6-methoxy-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of this compound-4-one.

Reduction: Formation of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound can be synthesized through various methods, including the reaction of 4-hydroxycoumarin with aromatic aldehydes in the presence of amines. Notably, biogenic zinc oxide nanoparticles have been utilized as catalysts in this synthesis, providing an eco-friendly approach with high yields and reduced toxicity . The synthesized compounds are characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structures and purity.

Antioxidant Properties

Research indicates that coumarin derivatives exhibit significant antioxidant activities. The presence of hydroxyl and methoxy groups in 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one enhances its ability to scavenge free radicals, making it a candidate for preventing oxidative stress-related diseases .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi has been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on several enzymes:

- Monoamine Oxidase (MAO) : It acts as a selective inhibitor of MAO-B, which is relevant in treating neurodegenerative diseases like Parkinson's .

- Cholinesterases : The compound also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a potential therapeutic agent for Alzheimer's disease .

Therapeutic Applications

The therapeutic applications of this compound extend across various fields:

Neurological Disorders

Due to its ability to inhibit MAO-B and cholinesterases, this compound is being explored as a treatment for Alzheimer's and Parkinson's diseases. Its neuroprotective effects may help mitigate the progression of these conditions .

Anti-inflammatory Effects

Research has indicated that coumarin derivatives can modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases .

Anticancer Activity

Initial studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . Further investigations are necessary to elucidate its mechanisms of action.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Mecanismo De Acción

The mechanism of action of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparación Con Compuestos Similares

3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:

Coumarin: A naturally occurring compound with similar structural features but lacking the hydroxyphenyl and methoxy groups.

Warfarin: A synthetic derivative used as an anticoagulant, differing in its substitution pattern and biological activity.

Esculetin: A hydroxycoumarin with antioxidant and anti-inflammatory properties, similar to this compound but with different substitution positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.

Actividad Biológica

3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent studies.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

- Antioxidant Properties : It exhibits significant free radical scavenging activity, which may protect against oxidative stress and related diseases.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation through the modulation of inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens.

Target Enzymes and Pathways

The primary mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which plays a crucial role in tyrosine catabolism. This inhibition can lead to altered metabolic pathways in both animals and plants.

Cellular and Molecular Interactions

The compound interacts with several biomolecules, influencing cell signaling pathways and gene expression. Its effects on cellular metabolism can lead to changes in cell function, such as:

- Modulating root system architecture in plants by affecting root elongation and lateral root formation.

- Influencing apoptosis and cell cycle regulation in cancer cells.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on structurally similar compounds suggest rapid absorption and distribution in biological tissues post-administration. This indicates potential for effective systemic delivery when developed into therapeutic formulations.

Case Studies and Experimental Data

A variety of studies have documented the biological activities of this compound:

- Antioxidant Activity : In vitro assays demonstrated that the compound effectively inhibited lipid peroxidation, indicating strong antioxidant capabilities. It was able to scavenge free radicals significantly better than some known antioxidants .

- Anticancer Studies : In laboratory settings, the compound showed cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

- Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), showing competitive inhibition with IC50 values in the nanomolar range for some derivatives .

Comparative Analysis Table

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBZYIPXROHTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.